molecular formula C6H7NO2 B040663 3,5-Dioxohexanenitrile CAS No. 115706-49-5

3,5-Dioxohexanenitrile

Cat. No. B040663
CAS RN: 115706-49-5
M. Wt: 125.13 g/mol
InChI Key: JXGITHNUJLZQOE-UHFFFAOYSA-N
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Description

3,5-Dioxohexanenitrile, also known as succinonitrile-2-carboxaldehyde, is a chemical compound with the molecular formula C6H5NO2. It is a colorless solid that is used in various scientific applications, particularly in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 3,5-Dioxohexanenitrile is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it useful in various organic synthesis reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 3,5-Dioxohexanenitrile. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to have any pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-Dioxohexanenitrile in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable reagent for organic chemists. It is also relatively easy to synthesize, and the synthesis method has been optimized to produce high yields of the compound.
However, one of the limitations of using 3,5-Dioxohexanenitrile is its high cost. It is not a commercially available compound and must be synthesized in the laboratory, which can be time-consuming and expensive. It is also not suitable for large-scale production due to its high cost and limited availability.

Future Directions

There are several future directions for the research and application of 3,5-Dioxohexanenitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for the compound, particularly in the field of pharmaceuticals. 3,5-Dioxohexanenitrile has the potential to be used as a building block for the synthesis of new drugs and therapeutic agents. Additionally, further research is needed to understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Conclusion
In conclusion, 3,5-Dioxohexanenitrile is a valuable chemical compound with various scientific research applications, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds and has the potential to be used in the development of new drugs and therapeutic agents. Although it has some limitations, such as its high cost and limited availability, it remains a valuable tool for organic chemists and researchers. Future research and development in this area hold great promise for the advancement of scientific knowledge and the development of new technologies.

Synthesis Methods

The synthesis method of 3,5-Dioxohexanenitrile involves the reaction of succinic anhydride with hydroxylamine hydrochloride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then oxidized to yield 3,5-Dioxohexanenitrile. This method is widely used in the laboratory and has been optimized to produce high yields of the compound.

Scientific Research Applications

3,5-Dioxohexanenitrile has various scientific research applications, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. It is also used in the preparation of chiral catalysts and as a building block for the synthesis of complex organic molecules.

properties

CAS RN

115706-49-5

Product Name

3,5-Dioxohexanenitrile

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3,5-dioxohexanenitrile

InChI

InChI=1S/C6H7NO2/c1-5(8)4-6(9)2-3-7/h2,4H2,1H3

InChI Key

JXGITHNUJLZQOE-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)CC#N

Canonical SMILES

CC(=O)CC(=O)CC#N

synonyms

Hexanenitrile, 3,5-dioxo- (9CI)

Origin of Product

United States

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